

# Application Notes and Protocols for SUN13837 Administration in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

Introduction

**SUN13837** is a small molecule, highly lipid-soluble mimetic of basic fibroblast growth factor (bFGF).[1][2] It is under investigation for its neuroprotective and neuroregenerative properties, particularly in the context of acute spinal cord injury (ASCI).[1][2][3] Unlike the larger protein bFGF, **SUN13837**'s small size allows for reliable systemic administration via intravenous injection and facilitates penetration of the blood-brain barrier. Preclinical and clinical studies have explored its potential to improve functional recovery after neuronal damage.

These application notes provide a detailed protocol for the in vivo administration of **SUN13837** based on published preclinical research, as well as a summary of quantitative data from both preclinical and clinical studies.

# Data Presentation Preclinical Efficacy in a Rat Spinal Cord Injury (SCI) Model

The following table summarizes the locomotor function recovery as measured by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale in a rat model of SCI. Treatment with



**SUN13837** (1 mg/kg, IV) was initiated 90 minutes post-injury and continued once daily for 10 days.

| Time Post-Injury | Vehicle-Treated Group<br>(Mean BBB Score ± SEM) | SUN13837-Treated Group<br>(1 mg/kg) (Mean BBB<br>Score ± SEM) |
|------------------|-------------------------------------------------|---------------------------------------------------------------|
| 1 Day            | 0                                               | 0                                                             |
| 8 Weeks          | ~8                                              | Significantly improved vs. vehicle                            |

Note: Specific weekly BBB scores were presented graphically in the source material; the table provides a summary of the key findings.

### Clinical Efficacy in the ASCENT-ASCI Phase 2 Study

The ASCENT-ASCI study was a randomized, double-blind, placebo-controlled trial evaluating the efficacy of **SUN13837** in patients with acute cervical spinal cord injury. Patients received either 1 mg/kg/day of intravenous **SUN13837** or a placebo for 7 to 28 days within 12 hours of injury. The following table summarizes the key efficacy outcomes at Week 16.



| Efficacy<br>Measure                                         | SUN13837<br>Group (LS<br>Mean ± SE) | Placebo Group<br>(LS Mean ± SE) | Difference (LS<br>Mean ± SE) | p-value |
|-------------------------------------------------------------|-------------------------------------|---------------------------------|------------------------------|---------|
| Total SCIM III<br>Score (Primary)                           | 38.14 (4.70)                        | 33.60 (4.70)                    | 4.54 (6.52)                  | 0.4912  |
| Total Motor Score of ISNCSCI (Change from Baseline)         | 16.58 (4.28)                        | 14.07 (4.18)                    | 2.51 (5.87)                  | 0.6719  |
| Combined Self-<br>Care and<br>Mobility Score of<br>SCIM III | 18.73 (3.12)                        | 15.02 (3.10)                    | 3.71 (4.30)                  | 0.3951  |
| UEMS of ISNCSCI (Change from Baseline)                      | 9.92 (1.69)                         | 4.95 (1.67)                     | 4.97 (2.30)                  | 0.0351  |

LS Mean = Least Squares Mean; SE = Standard Error; SCIM = Spinal Cord Independence Measure; ISNCSCI = International Standards for Neurological Classification of Spinal Cord Injury; UEMS = Upper Extremity Motor Score.

### **Experimental Protocols**

# I. Formulation of SUN13837 for Intravenous Administration in Rats

This protocol is for the preparation of an injectable solution of **SUN13837**.

#### Materials:

- **SUN13837** powder
- Dimethyl sulfoxide (DMSO)



- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- · Pipettes and sterile filter tips
- Vortex mixer

#### Procedure:

- Prepare DMSO Stock Solution:
  - Accurately weigh the desired amount of SUN13837 powder.
  - Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
     Ensure the powder is completely dissolved by vortexing.
- Prepare the Final Injectable Formulation:
  - The following formulation is a common vehicle for water-insoluble compounds for in vivo use: 10% DMSO: 40% PEG300: 5% Tween 80: 45% Saline.
  - To prepare 1 mL of the final formulation, aseptically combine the following in a sterile tube in the specified order, mixing thoroughly after each addition:
    - 100 μL of the SUN13837 DMSO stock solution.
    - 400 μL of PEG300. Mix until the solution is clear.
    - 50 μL of Tween 80. Mix until the solution is clear.
    - 450 μL of sterile saline. Mix until the solution is clear and homogenous.
  - The final concentration of this example formulation would be 1 mg/mL. Adjust the initial stock concentration or formulation volumes as needed to achieve the desired final dosage



concentration.

### Storage:

 It is recommended to prepare the final formulation fresh on the day of use. If temporary storage is necessary, store at 4°C and protect from light. Before use, warm the solution to room temperature.

# II. Intravenous Administration Protocol for a Rat SCI Model

This protocol details the intravenous (tail vein) injection of **SUN13837** in a rat model of spinal cord injury.

#### **Animal Model:**

- Adult female Sprague-Dawley rats are commonly used for SCI models.
- Spinal cord injury is induced, typically a contusion injury at a specific thoracic level (e.g., T9).

### Materials:

- Prepared SUN13837 injectable formulation
- · Rat restraint device
- Heat lamp or warming pad
- 70% ethanol
- Sterile gauze
- Insulin syringes with a 27-30 gauge needle
- Anesthetic (e.g., isoflurane, or a ketamine/xylazine mixture)

#### Procedure:

Animal Preparation:



- Anesthetize the rat according to your institution's approved animal care and use protocol.
- To facilitate vasodilation of the tail veins, place the rat on a warming pad or use a heat lamp directed towards the tail for a few minutes. This will make the veins more visible and easier to access.
- Injection Site Preparation:
  - Position the rat in a restraint device, ensuring the tail is accessible.
  - Identify one of the lateral tail veins, which run along the sides of the tail.
  - Gently wipe the injection area with 70% ethanol.
- Administration of SUN13837:
  - Draw the calculated volume of the SUN13837 formulation into the syringe. Ensure there
    are no air bubbles. The typical dose in rat SCI models is 1 mg/kg.
  - With the needle bevel facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).
  - A successful insertion may be indicated by a small flash of blood in the needle hub.
  - Slowly inject the solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.
  - Administer the full dose.
- Post-Injection Care:
  - After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
  - Monitor the animal until it has fully recovered from anesthesia.
  - Return the animal to its cage.



- Dosing Schedule:
  - In the preclinical SCI model, SUN13837 was administered intravenously once daily for 10 consecutive days, with the first dose given 90 minutes after the initial injury.

Visualizations
Signaling Pathway of SUN13837





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SUN-13837 I CAS#: 1080650-67-4 I FGFR (fibroblast growth factor receptor) modulator I InvivoChem [invivochem.com]
- 2. Experimental Drug Being Tested at Shepherd Center May Improve Mobility after Spinal Cord Injury [news.shepherd.org]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for SUN13837
   Administration in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8452222#sun13837-administration-protocol-for-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com